Cimifugin

Description

This compound has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.

isolated from Saposhnikovia divaricatae; structure in first source

Properties

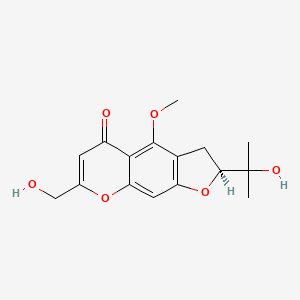

IUPAC Name |

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331690 |

Source

|

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37921-38-3 |

Source

|

| Record name | Cimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37921-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cimifugin's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimifugin, a chromone derivative primarily isolated from the roots of Saposhnikovia divaricata and Cimicifuga species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its interactions with key inflammatory signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα.[1] This prevents the nuclear translocation of the active NF-κB p65 subunit.[2][3] Studies have demonstrated that treatment with this compound significantly reduces the levels of phosphorylated IκBα and phosphorylated p65 in response to inflammatory stimuli.[4][5]

Visualization of NF-κB Pathway Inhibition by this compound:

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. This compound has been shown to modulate the activation of this pathway.

Mechanism of Modulation:

Upon stimulation with agents like LPS, upstream kinases activate the p38, ERK, and JNK pathways through phosphorylation. These activated MAPKs, in turn, phosphorylate various transcription factors, leading to the expression of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation of p38 and ERK in a dose-dependent manner.[4] Some studies also indicate an effect on JNK phosphorylation.[6] By preventing the activation of these key kinases, this compound effectively dampens the downstream inflammatory response.

Visualization of MAPK Pathway Modulation by this compound:

Figure 2: this compound's Modulation of the MAPK Signaling Pathway. This diagram shows how this compound inhibits the phosphorylation of p38, ERK, and JNK, thereby preventing the activation of downstream transcription factors involved in the inflammatory response.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Mechanism of Inhibition:

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often provided by NF-κB activation, leads to the increased expression of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by various stimuli such as ATP or nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7] This assembly leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[8]

This compound has been shown to suppress the activation of the NLRP3 inflammasome.[9] It reduces the expression of key components of the inflammasome, including NLRP3 and ASC, and inhibits the cleavage and activation of caspase-1.[9] This leads to a significant reduction in the secretion of mature IL-1β.[9]

Visualization of NLRP3 Inflammasome Inhibition by this compound:

Figure 3: this compound's Inhibition of the NLRP3 Inflammasome. This diagram outlines the two-signal activation of the NLRP3 inflammasome and illustrates how this compound can interfere with this process by inhibiting the expression of NLRP3 and the assembly of the inflammasome complex.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers and signaling molecules.

Table 1: In Vitro Effects of this compound on Inflammatory Cytokine Production

| Cell Line | Stimulant | This compound Concentration | Cytokine | Inhibition | Reference |

| RAW264.7 | LPS | 100 mg/L | TNF-α | Reduced to 60% of LPS group | [4] |

| RAW264.7 | LPS | 25, 50, 100 mg/L | IL-6, IL-1β | Reduced to <20% of LPS group | [4] |

| HaCaT | TNF-α (20 ng/mL) | 0.01, 0.1, 1 µM | TSLP, IL-33 | Dose-dependent downregulation | [10] |

| BEAS-2B | LPS (50 µg/mL) | 6.25 µg/mL | IL-6, TNF-α | Significant inhibition | [11] |

Table 2: In Vitro Effects of this compound on NF-κB and MAPK Signaling Pathways

| Cell Line | Stimulant | This compound Concentration | Target Protein | Effect | Reference |

| RAW264.7 | LPS | 50, 100 mg/L | p-p65, p-IκBα, p-ERK1/2, p-p38 | Reduced to 40% of LPS group | [4] |

| HaCaT | TNF-α | 0.01, 0.1, 1 µM | p-IκB, p-p65, p-JNK, p-ERK, p-p38 | Rescued TNF-α induced phosphorylation | [2] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dose | Effect | Reference |

| Mice | Imiquimod-induced psoriasis | 12.5, 50 mg/kg | Reduced inflammatory cytokine mRNA | [2] |

| Mice | FITC-induced atopic dermatitis | 3.125, 12.5, 50 mg/kg (intragastrically) | Attenuated thickening of the epidermis and infiltration of inflammatory cells | [12] |

| Rats | Formalin-induced pain | 100, 300, 1000 µg (intrathecal) | ED50 of 696.1 µg (phase 1) and 1242.8 µg (phase 2) | [13] |

| Mice | FITC-induced atopic dermatitis | 50 mg/kg | Significantly reduced scratching behavior | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Phosphorylated NF-κB and MAPK Proteins

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Experimental Workflow:

Figure 4: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess protein phosphorylation.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and their total protein counterparts overnight at 4°C.[8][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

ELISA for Inflammatory Cytokine Measurement

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

Experimental Workflow:

Figure 5: ELISA Experimental Workflow. This diagram provides a step-by-step overview of the enzyme-linked immunosorbent assay (ELISA) procedure for cytokine quantification.

Detailed Steps:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.[18]

-

Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.[18]

-

Sample and Standard Incubation: Add serially diluted standards of the recombinant cytokine and the cell culture supernatants to the wells and incubate for 2 hours at room temperature.[19]

-

Detection Antibody Incubation: After washing, add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate for 1 hour at room temperature.[19]

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody. Incubate for 1 hour at room temperature.[19]

-

Substrate Addition: After a final wash, add a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine). The HRP enzyme will catalyze a color change.[20]

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[20]

-

Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit in response to inflammatory stimuli and the inhibitory effect of this compound.

Experimental Workflow:

Figure 6: Immunofluorescence Experimental Workflow. This diagram details the procedure for immunofluorescence staining to visualize protein localization within cells.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells (e.g., HaCaT keratinocytes) on glass coverslips in a multi-well plate and treat with this compound followed by an inflammatory stimulus (e.g., TNF-α).[2][3]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[21]

-

Nuclear Counterstaining: Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI.[3]

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 (green) and nuclear (blue) staining.

-

Image Analysis: Analyze the images to assess the co-localization of the p65 signal with the nuclear stain, indicating nuclear translocation. This can be quantified using image analysis software.[22]

Conclusion

This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by targeting key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its ability to inhibit the production of a wide range of pro-inflammatory mediators makes it a promising candidate for the development of novel therapeutics for various inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compelling natural compound.

References

- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antinociceptive effects of intrathecal this compound treatment: a preliminary rat study based on formalin test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Immunomodulatory Activities of Cimifugin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cimifugin, a primary bioactive chromone derived from the root of Saposhnikovia divaricata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. Traditionally used in Chinese medicine to treat a variety of inflammatory conditions, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth analysis of this compound's biological activity on immune cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. The evidence presented highlights this compound's potential as a lead compound for the development of novel therapeutics for immune-mediated diseases such as rheumatoid arthritis, psoriasis, and atopic dermatitis.

Quantitative Analysis of this compound's Immunomodulatory Effects

This compound exerts a dose-dependent inhibitory effect on various components of the immune response. The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a comparative overview of its efficacy.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Release in LPS-Stimulated RAW264.7 Macrophages

| Target Analyte | This compound Concentration | % Inhibition / Reduction vs. LPS Control | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | 50 mg/L | ~50-60% | [1] |

| 100 mg/L | ~60% | [1] | |

| Interleukin-6 (IL-6) | 25 mg/L | >80% | [1] |

| 50 mg/L | >80% | [1] | |

| 100 mg/L | >80% | [1] | |

| Interleukin-1β (IL-1β) | 25 mg/L | >80% | [1] |

| 50 mg/L | >80% | [1] | |

| 100 mg/L | >80% | [1] |

| Tumor Necrosis Factor-α (TNF-α) | 100 mg/L | ~40% |[1] |

Table 2: Effect of this compound on Signaling Pathway Phosphorylation in LPS-Stimulated RAW264.7 Macrophages

| Target Protein | This compound Concentration | % Reduction in Phosphorylation vs. LPS Control | Reference |

|---|---|---|---|

| Phospho-p65 (NF-κB) | 50 mg/L | ~60% | [1] |

| 100 mg/L | ~60% | [1] | |

| Phospho-IκBα (NF-κB) | 50 mg/L | ~60% | [1] |

| 100 mg/L | ~60% | [1] | |

| Phospho-ERK1/2 (MAPK) | 50 mg/L | ~60% | [1] |

| 100 mg/L | ~60% | [1] | |

| Phospho-p38 (MAPK) | 50 mg/L | ~60% | [1] |

| | 100 mg/L | ~60% |[1] |

Table 3: Effect of this compound on Pro-inflammatory Cytokines in Psoriasis Models

| Model System | Target Cytokine | This compound Concentration/Dose | % Reduction vs. Disease Control | Reference |

|---|---|---|---|---|

| TNF-α-treated HaCaT cells | IL-6 | 0.1 µM | Significant Reduction | [2] |

| 1 µM | Significant Reduction | [2] | ||

| IL-1β | 0.1 µM | Significant Reduction | [2] | |

| 1 µM | Significant Reduction | [2] | ||

| ICAM-1 | 0.1 µM | Significant Reduction | [2] | |

| 1 µM | Significant Reduction | [2] | ||

| Imiquimod-induced mice | TNF-α, IL-6, IL-1β, IL-17A, IL-22 (protein) | 50 mg/kg | Significant Reduction | [3][4] |

| TNF-α, IL-6, IL-1β, IL-17A, IL-22 (mRNA) | 12.5 mg/kg | Significant Reduction | [4] |

| | | 50 mg/kg | Significant Reduction |[4] |

Table 4: Effect of this compound on Th2 Cytokines in FITC-Induced Atopic Dermatitis Mouse Model

| Target Cytokine | This compound Administration | % Reduction vs. AD Model | Reference |

|---|---|---|---|

| Interleukin-4 (IL-4) | Initial stage only | Significant Reduction | [5] |

| Interleukin-5 (IL-5) | Initial stage only | Significant Reduction | [5] |

| Interleukin-9 (IL-9) | Initial stage only | Significant Reduction | [5] |

| Interleukin-13 (IL-13) | Initial stage only | Significant Reduction |[5] |

Core Mechanisms of Action: Signaling Pathway Modulation

This compound's anti-inflammatory effects are primarily mediated through the suppression of two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines, chemokines, and other mediators in response to stimuli like Lipopolysaccharide (LPS).

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies on RAW264.7 macrophages demonstrate that this compound significantly inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB[1]. This action prevents the nuclear translocation of p65, thereby halting the transcription of downstream targets like TNF-α, IL-1β, and IL-6[2].

Inhibition of the MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. This compound has been shown to effectively block the phosphorylation of both ERK and p38 in LPS-stimulated macrophages[1]. In psoriasis models, it also reduces the phosphorylation of JNK, ERK, and p38[2][3]. By inhibiting these key kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.

Effects on Specific Immune and Related Cells

This compound's activity extends across various cell types involved in the initiation and propagation of inflammatory responses.

-

Macrophages: As key players in innate immunity, macrophages are a primary target for this compound. In RAW264.7 macrophage cell lines, this compound not only reduces the secretion of pro-inflammatory cytokines but also inhibits their differentiation, migration, and chemotaxis[1][6]. This suggests this compound can limit the recruitment and accumulation of macrophages at inflammatory sites.

-

Keratinocytes and Epithelial Cells: In the context of skin inflammation, keratinocytes are crucial. This compound has been shown to protect human keratinocytes (HaCaT cells) from TNF-α-induced inflammation and oxidative stress[2][3]. Furthermore, it can downregulate the production of epithelial-derived alarmins like Thymic Stromal Lymphopoietin (TSLP) and IL-33, which are key initiators of type 2 allergic inflammation[5][7]. This is partly achieved by restoring the integrity of epithelial tight junctions, thereby strengthening the skin barrier[5][7].

-

Microglia: In the central nervous system, microglia are the resident immune cells. This compound attenuates LPS-induced neuroinflammation in BV-2 microglial cells by reducing inflammatory cytokines, mitigating oxidative stress, and protecting against mitochondrial dysfunction[8]. This points to its potential in treating neuroinflammatory conditions.

-

Sensory Neurons: While not immune cells, sensory neurons are critically involved in the itch-inflammation cycle in diseases like atopic dermatitis. This compound can alleviate itch by inhibiting chloroquine (CQ)-evoked calcium influx in dorsal root ganglion (DRG) neurons, an effect mediated by targeting the Mas-related G protein-coupled receptor A3 (MrgprA3)[9][10]. This demonstrates a neuro-modulatory component to its anti-inflammatory action.

Detailed Experimental Protocols

The following section outlines the standard methodologies used to evaluate the biological activity of this compound on immune cells.

In Vitro Inflammation Model

-

Cell Culture: Murine macrophage cell line RAW264.7 or human keratinocyte line HaCaT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ atmosphere.

-

Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 100 mg/L) for a specified period (e.g., 6-12 hours) before being stimulated with Lipopolysaccharide (LPS; e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; e.g., 20 ng/mL) for 12-24 hours.

-

Cell Viability Assay: To exclude cytotoxic effects, cell viability is assessed using MTS or CCK8 assays. Cells are treated with this compound for 24-72 hours, and absorbance is measured according to the manufacturer's protocol. Concentrations showing no significant reduction in viability are used for subsequent experiments[1][2].

Cytokine and Mediator Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines such as TNF-α, IL-1β, IL-6, TSLP, and IL-33 are quantified using commercially available ELISA kits according to the manufacturer's instructions[1][5].

-

Griess Assay: Nitric oxide (NO) production in macrophage culture supernatants is measured as nitrite concentration using the Griess reagent.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK, p-p38, p38, CLDN-1). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein equivalent[1][2][5].

Cell Migration and Chemotaxis Assays

-

Wound Healing Assay: A scratch is made on a confluent monolayer of RAW264.7 cells. The rate of wound closure in the presence or absence of this compound and a chemoattractant is monitored over time.

-

Transwell Assay: RAW264.7 cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (e.g., LPS or FBS) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber after treatment with this compound is counted[1].

Calcium Imaging

-

Cell Preparation: Dorsal root ganglia (DRGs) are isolated, dissociated into single neurons, and plated on coverslips[9].

-

Fluorescent Staining: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Imaging: Cells are pre-treated with this compound, and changes in intracellular calcium concentration are recorded using a fluorescence imaging system before and after the application of a pruritogen like chloroquine (CQ) or histamine[9][10].

Conclusion and Future Directions

The collective evidence strongly supports this compound as a potent immunomodulatory agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways allows it to effectively suppress the production of a wide array of pro-inflammatory mediators from various immune and non-immune cells. Furthermore, its capacity to restore epithelial barrier function and modulate neuro-immune communication adds unique dimensions to its therapeutic profile.

For drug development professionals, this compound represents a promising natural scaffold for the design of novel anti-inflammatory drugs. Future research should focus on:

-

Pharmacokinetic and Safety Profiling: Comprehensive studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile are essential for clinical translation.

-

Target Deconvolution: While its effects on NF-κB and MAPK are established, identifying its direct molecular binding target(s) could enable structure-based drug design and optimization.

-

Clinical Efficacy: Well-designed clinical trials are necessary to validate the efficacy of this compound or its derivatives in patients with inflammatory diseases.

References

- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Cimifugin: An In-depth Technical Guide to its Origin and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimifugin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic effects. This technical guide provides a comprehensive overview of the origin, biosynthesis, and chemical synthesis of this compound. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document details the botanical sources of this compound, elucidates its biosynthetic pathway in plants, and outlines methodologies for its extraction and chemical synthesis. Furthermore, it explores the key signaling pathways modulated by this compound, providing insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and experimental protocols for key methodologies are provided. Diagrams generated using Graphviz are included to visualize complex pathways and workflows.

Origin of this compound

This compound is a chromone derivative primarily isolated from the roots of several medicinal plants.[1] Its natural occurrence has been identified in the following species:

-

Saposhnikovia divaricata (Turcz.) Schischk. : Also known as "Fang Feng" in traditional Chinese medicine, this is a principal source of this compound.[1][2] The roots of S. divaricata are widely used for their anti-inflammatory and analgesic properties.[1]

-

Cimicifuga species (now often classified under Actaea ) : Various species within this genus, such as Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga heracleifolia, are known to contain this compound.[3][4] These plants have a long history of use in traditional medicine for treating a range of ailments.[3]

-

Ammi visnaga (L.) Lam. : Commonly known as Khella, this plant is another notable source of this compound and other furanocoumarins.[5][6] It has been traditionally used to treat respiratory and cardiovascular conditions.[6]

-

Ledebouriella seseloides : This plant has also been identified as a source of this compound.[7]

-

Angelica archangelica : While primarily known for other bioactive compounds, some reports suggest the presence of this compound in this plant.[6]

The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Biosynthesis of this compound in Saposhnikovia divaricata

The biosynthesis of this compound, a furochromone, in Saposhnikovia divaricata involves a complex series of enzymatic reactions. The pathway begins with the general phenylpropanoid pathway and proceeds through the formation of a chromone scaffold, which is then modified to yield this compound.

A proposed biosynthetic pathway has been elucidated through genomic and transcriptomic analyses.[8] Key enzymatic steps include the action of a pentaketide chromone synthase (PCS), a peucenin cyclase (PC), methyltransferases, hydroxylases, and glycosyltransferases.[8] The high expression of a specific pentaketide chromone synthase gene (SdPCS) and the presence of a lineage-specific peucenin cyclase gene (SdPC) are thought to be responsible for the significant accumulation of furochromones in the roots of S. divaricata.[8]

Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: extraction from natural sources and total chemical synthesis.

Extraction and Purification from Natural Sources

A common method for obtaining this compound involves its extraction from the dried roots of Saposhnikovia divaricata.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction:

-

The dried and powdered roots of Saposhnikovia divaricata are subjected to extraction with a suitable solvent. A 70% aqueous methanol solution has been shown to provide a good yield.[9]

-

The extraction can be enhanced by methods such as sonication for a defined period (e.g., 40 minutes).[9]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract can be subjected to further purification using chromatographic techniques.

-

High-Performance Counter-Current Chromatography (HPCCC) has been effectively used for the isolation of this compound.[2]

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for purification. A typical HPLC protocol is detailed in the table below.

-

| Parameter | Value |

| Column | LiChrospher 100 RP-18e (4 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (18:82, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 40°C |

| Internal Standard | Methylparaben |

| Table 1: HPLC Parameters for the Quantification of this compound.[9] |

The purity of the isolated this compound can be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis

One potential approach involves the Baker-Venkataraman rearrangement or a Claisen condensation to form the chromone skeleton, followed by the introduction of the furan moiety.[8]

Proposed Key Synthetic Steps:

-

Formation of the Chromone Core: Synthesis of a suitably substituted 2-hydroxyacetophenone, which can then undergo cyclization to form the chromone ring.

-

Furan Ring Annulation: Introduction of the furan ring onto the chromone scaffold. This could potentially be achieved through a Pechmann condensation or related reactions.

-

Functional Group Interconversion: Modification of the substituents on the furochromone core to introduce the specific functional groups present in this compound, including the hydroxymethyl and hydroxypropyl groups.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Divergent synthesis of Thapsigargin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, reactions and biological activities of furochromones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcm.mums.ac.ir [rcm.mums.ac.ir]

- 7. Total Synthesis of (+)-Sinefungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. This compound | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cimifugin's Role in the Regulation of Cytokine Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Cimifugin, a chromone compound primarily isolated from the roots of Saposhnikovia divaricata, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the targeted regulation of pro-inflammatory cytokine expression, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. We present quantitative data on its inhibitory effects on cytokine production, detailed experimental protocols for its study, and visual diagrams of the signaling cascades it influences.

Introduction

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. However, the overproduction or dysregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and neuroinflammatory conditions.[1][2] Consequently, therapeutic strategies aimed at modulating cytokine expression are of high interest in drug development.

This compound has emerged as a potent natural compound with significant anti-inflammatory and immunomodulatory effects.[3][4] Research indicates that its primary role in mitigating inflammation stems from its ability to suppress the production and release of key pro-inflammatory cytokines by interfering with their upstream signaling pathways.[1][2] This document serves as a technical resource, consolidating the current understanding of how this compound regulates cytokine expression at the molecular level.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its regulatory effects on cytokine expression primarily by inhibiting critical intracellular signaling pathways that are activated by inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, acting as a central regulator of genes encoding pro-inflammatory cytokines.[1] In its inactive state, NF-κB dimers (e.g., p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including TNF-α, IL-6, and IL-1β.[5]

This compound has been shown to dose-dependently inhibit this pathway by blocking the phosphorylation of IκBα.[1][5] This action prevents the degradation of IκBα, thereby keeping the NF-κB complex inactive and sequestered in the cytoplasm, which in turn suppresses the transcription of NF-κB-dependent cytokines.[5]

Caption: this compound blocks NF-κB activation by inhibiting IκBα phosphorylation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in inflammation.[6] It comprises several key kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1 (Activator protein-1), which collaborates with NF-κB to drive the expression of pro-inflammatory cytokines.[2]

Studies demonstrate that this compound significantly reduces the phosphorylation of p38 and ERK in LPS-stimulated macrophages.[1][6] In some cellular contexts, such as in psoriasis models, this compound also inhibits the phosphorylation of JNK.[2][7] By blocking the activation of these key MAPK members, this compound effectively curtails a major route for inflammatory gene expression.

Caption: this compound inhibits the phosphorylation of key MAPK proteins (p38, ERK, JNK).

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[8][9] Its aberrant activation is linked to numerous sterile inflammatory diseases.[10] The activation process requires two signals: a priming signal (often via NF-κB) to upregulate NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the complex.[8]

Recent evidence suggests that this compound can suppress neuroinflammation by inhibiting the NLRP3/caspase-1/IL-1β signaling axis.[11] By mitigating the activation of this inflammasome, this compound directly blocks the maturation and secretion of IL-1β, a potent pyrogenic cytokine.

Caption: this compound suppresses the activation of the NLRP3 inflammasome complex.

Quantitative Effects on Cytokine Expression

The inhibitory effects of this compound on cytokine production have been quantified across various in vitro and in vivo models. The data consistently show a dose-dependent reduction in the secretion and gene expression of key pro-inflammatory cytokines.

Table 1: Effect of this compound on Cytokine Release in LPS-Induced RAW264.7 Macrophages

| Cytokine | This compound Concentration | % Inhibition vs. LPS Control | Reference |

|---|---|---|---|

| IL-6 | 25, 50, 100 mg/L | >80% | [1][6] |

| IL-1β | 25, 50, 100 mg/L | >80% | [1][6] |

| TNF-α | 100 mg/L | ~40% |[1][6] |

Data synthesized from studies where LPS stimulation increased cytokine levels more than 3-fold over control.[6]

Table 2: Effect of this compound on Cytokine Expression in BV-2 Microglial Cells

| Cytokine | This compound Concentration | Effect | Reference |

|---|---|---|---|

| IL-6 | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA | [12][13] |

| IL-1β | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA | [12][13] |

| TNF-α | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA |[12][13] |

Table 3: Effect of this compound on Cytokine Expression in an Imiquimod (IMQ)-Induced Psoriasis Mouse Model

| Cytokine | This compound Dose | Effect on Protein/mRNA Levels | Reference |

|---|---|---|---|

| TNF-α | 12.5, 50 mg/kg | Significant reduction | [2] |

| IL-6 | 12.5, 50 mg/kg | Significant reduction | [2] |

| IL-1β | 12.5, 50 mg/kg | Significant reduction | [2] |

| IL-17A | 12.5, 50 mg/kg | Significant reduction | [2] |

| IL-22 | 12.5, 50 mg/kg | Significant reduction |[2] |

Detailed Experimental Protocols

Reproducing the findings on this compound's activity requires standardized methodologies. Below are detailed protocols for the key experiments cited in the literature.

Caption: A typical workflow for in vitro analysis of this compound's effects.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cells (RAW264.7), human keratinocytes (HaCaT), or murine microglial cells (BV-2) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0-100 mg/L or 0.01-10 µM) for a specified duration (e.g., 6-12 hours).[2][6]

-

Introduce the inflammatory stimulus (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) and co-incubate for the desired period (e.g., 12-24 hours).[6][14]

-

Include control groups: untreated cells, cells with stimulus alone, and cells with this compound alone.

-

Cytokine Quantification (ELISA)

-

Sample Collection: After incubation, centrifuge the cell culture plates and collect the supernatant.

-

ELISA Procedure:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).[2][15]

-

Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blotting for Signaling Proteins

-

Sample Collection: Aspirate the culture medium and wash cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-ERK, p-p38).[1][6]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from the cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy kits) according to the manufacturer's protocol.[13]

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare the reaction mixture containing cDNA template, specific forward and reverse primers for target genes (Tnf, Il6, Il1b, etc.), and a SYBR Green PCR Master Mix.

-

Perform the qPCR on a real-time PCR system.

-

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound consistently demonstrates a potent ability to regulate the expression of pro-inflammatory cytokines. Its multi-pathway inhibitory action, targeting the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades, underscores its potential as a multifaceted anti-inflammatory agent. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate its therapeutic applications. Future research should focus on its pharmacokinetic and pharmacodynamic profiles in more complex preclinical models, its specific molecular binding targets, and its potential for combination therapies in the treatment of chronic inflammatory diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]

- 6. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the NLRP3 inflammasome to limit pathologic sterile inflammation - Fayyaz Sutterwala [grantome.com]

- 11. researchgate.net [researchgate.net]

- 12. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimifugin Signaling in Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimifugin, a chromone isolated from Saposhnikovia divaricata, has demonstrated significant biological activity in epithelial cells, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the molecular signaling cascades modulated by this compound in epithelial cells. It details the compound's impact on epithelial barrier integrity, its anti-inflammatory properties through the inhibition of key signaling pathways, and its pro-apoptotic effects in carcinoma cells. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Epithelial tissues form the primary barrier against external insults and play a crucial role in maintaining homeostasis. Disruption of epithelial function is a hallmark of various inflammatory diseases and cancers. This compound has emerged as a promising bioactive molecule that modulates epithelial cell function through multiple signaling pathways. Its ability to enhance epithelial barrier function, suppress inflammatory responses, and induce apoptosis in cancerous epithelial cells underscores its therapeutic potential. This guide will explore the core signaling cascades affected by this compound in epithelial cells, providing a foundational resource for researchers and drug development professionals.

Modulation of Epithelial Barrier Function and Inflammatory Cytokine Production

This compound plays a critical role in strengthening the epithelial barrier, primarily by upregulating the expression of tight junction proteins. This enhanced barrier function is directly linked to a reduction in the production of pro-inflammatory cytokines, such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), which are key initiators of type 2 allergic inflammation.

Signaling Pathway

In epithelial cells, inflammatory stimuli like TNF-α can compromise the integrity of tight junctions, leading to increased permeability and the subsequent production of TSLP and IL-33. This compound counteracts this by increasing the expression of key tight junction proteins, including Claudin-1 (CLDN1), Occludin, and Claudin-like protein 1 (CLDND1). The restoration of tight junction integrity is crucial for inhibiting the downstream signaling that leads to TSLP and IL-33 expression. Silencing of Claudin-1 has been shown to significantly diminish the inhibitory effect of this compound on TSLP production, indicating a direct mechanistic link between tight junction integrity and cytokine secretion.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of this compound on cytokine production and tight junction protein expression in human epidermal keratinocyte (HaCaT) cells.

Table 1: Effect of this compound on TNF-α-induced TSLP and IL-33 Production in HaCaT Cells [3]

| Treatment | TSLP (pg/mL) | IL-33 (pg/mL) |

| Control | ~50 | ~20 |

| TNF-α (20 ng/mL) | ~450 | ~150 |

| TNF-α + this compound (0.01 µM) | ~300 | ~100 |

| TNF-α + this compound (0.1 µM) | ~200 | ~75 |

| TNF-α + this compound (1 µM) | ~100 | ~50 |

Table 2: Relative Expression of Tight Junction Proteins in HaCaT Cells Treated with TNF-α and this compound [3]

| Treatment | Claudin-1 (Relative Expression) | Occludin (Relative Expression) | CLDND1 (Relative Expression) |

| Control | 1.0 | 1.0 | 1.0 |

| TNF-α (20 ng/mL) | Decreased | Decreased | Decreased |

| TNF-α + this compound (1 µM) | Increased (compared to TNF-α) | Increased (compared to TNF-α) | Increased (compared to TNF-α) |

Inhibition of NF-κB and MAPK Signaling Pathways

This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response in epithelial cells, and their inhibition by this compound leads to a reduction in the expression of various pro-inflammatory mediators.[4][5]

Signaling Pathway

Upon stimulation by inflammatory agents like Imiquimod (IMQ) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways, including JNK, ERK, and p38, are activated through a series of phosphorylation events, further amplifying the inflammatory response. This compound intervenes by inhibiting the phosphorylation of IκB, p65, JNK, ERK, and p38, thereby blocking these pro-inflammatory signaling cascades.[4]

Quantitative Data

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in IMQ-induced Psoriasis-like Mouse Model [4]

| Treatment | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |

| Control | Low | Low | Low |

| IMQ | High | High | High |

| IMQ + this compound (12.5 mg/kg) | Moderately Reduced | Moderately Reduced | Moderately Reduced |

| IMQ + this compound (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Induction of Apoptosis in Carcinoma Cells

In addition to its anti-inflammatory effects, this compound has been shown to induce apoptosis in human pharyngeal squamous carcinoma (FaDu) cells. This is achieved through the concurrent activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

Signaling Pathway

This compound upregulates the expression of the Fas death receptor, initiating the extrinsic pathway through the activation of caspase-8. Simultaneously, it modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic Bax and Bad while decreasing the levels of anti-apoptotic Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic pathway via caspase-9. Both pathways converge on the activation of caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent execution of apoptosis.[3]

Quantitative Data

Table 4: Effect of this compound on Apoptotic Protein Expression in FaDu Cells [3]

| Treatment (24 hr) | Fas (Relative Expression) | Cleaved Caspase-8 (Relative Expression) | Bax (Relative Expression) | Bcl-2 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (75 µM) | Increased | Increased | Increased | Decreased | Increased |

| This compound (150 µM) | Further Increased | Further Increased | Further Increased | Further Decreased | Further Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on epithelial cells.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT) or other relevant epithelial cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are typically pre-treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 6 hours) before stimulation with an inflammatory agent (e.g., 20 ng/mL TNF-α) for a further period (e.g., 12-24 hours).

Western Blotting for Protein Expression

-

Sample Preparation: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Claudin-1, Occludin, p-p65, p-JNK, Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Collect cell culture supernatants after treatment.

-

Assay Procedure: Perform ELISA for TSLP and IL-33 according to the manufacturer's instructions (e.g., R&D Systems).

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP.

-

Substrate Addition: Add a substrate solution (e.g., TMB) to develop color.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate cytokine concentrations based on the standard curve.

FITC-Induced Atopic Dermatitis Mouse Model

-

Animals: Use BALB/c mice.

-

Sensitization: Apply a solution of 1.5% fluorescein isothiocyanate (FITC) in a 1:1 mixture of acetone and dibutyl phthalate to the shaved abdominal skin on days 1 and 2.[6]

-

Challenge: On day 6, apply a 0.6% FITC solution to the right ear to elicit an inflammatory response.[6]

-

Treatment: Administer this compound (e.g., 12.5 or 50 mg/kg) intragastrically daily, starting two days before sensitization and continuing through the initial phase of the model.[6]

-

Evaluation: Assess ear thickness, histological changes (H&E staining), and protein/mRNA levels of inflammatory markers in ear tissue.

Conclusion

This compound exerts multifaceted effects on epithelial cells, primarily through the modulation of key signaling pathways involved in barrier function, inflammation, and apoptosis. Its ability to enhance tight junction integrity and subsequently reduce the production of pro-inflammatory cytokines highlights its potential for treating allergic inflammatory diseases. Furthermore, its inhibitory action on the NF-κB and MAPK pathways provides a broader anti-inflammatory mechanism. The pro-apoptotic effects of this compound in carcinoma cells suggest its potential as an anti-cancer agent. This guide provides a comprehensive overview of the current understanding of this compound's signaling cascades in epithelial cells, offering a valuable resource to guide future research and drug development efforts. Further investigation into the upstream targets of this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation.

References

- 1. Potential molecular metabolic mechanisms underlying the effects of this compound in gastric cancer through single-cell and bulk RNA sequencing combined with network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chosunobr.org [chosunobr.org]

- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Anti-Allergic Properties of Cimifugin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimifugin, a chromone isolated from Saposhnikovia divaricata, has demonstrated significant potential as an anti-allergic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-allergic properties, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its investigation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the molecular pathways involved, serving as a valuable resource for researchers and professionals in the field of allergy and immunology drug development.

Introduction

Allergic diseases, such as atopic dermatitis, allergic rhinitis, and asthma, are characterized by a type 2 hypersensitivity response involving the production of IgE antibodies and the activation of mast cells and basophils. These cells release a plethora of inflammatory mediators, including histamine and various cytokines, leading to the clinical manifestations of allergy. Current therapeutic strategies often focus on symptomatic relief. This compound has emerged as a promising natural compound with multifaceted anti-allergic effects, targeting key initiation and effector phases of the allergic cascade.

Mechanisms of Action

This compound exerts its anti-allergic effects through several distinct yet interconnected mechanisms:

-

Inhibition of Epithelial-Derived Pro-Allergic Cytokines: this compound has been shown to suppress the production of thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33) from epithelial cells. These cytokines are critical initiators of the type 2 immune response.

-

Enhancement of Epithelial Barrier Function: By upregulating the expression of tight junction proteins such as Claudin-1 and Occludin, this compound strengthens the epithelial barrier, reducing the penetration of allergens.

-

Modulation of Itch Response: this compound has been found to alleviate histamine-independent itch by targeting the Mas-related G protein-coupled receptor A3 (MrgprA3) and inhibiting chloroquine-induced calcium influx in dorsal root ganglion (DRG) neurons.

-

Inhibition of Inflammatory Signaling Pathways: this compound effectively downregulates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory genes.

Quantitative Data on the Anti-Allergic Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-allergic properties of this compound.

Table 1: In Vitro Effects of this compound on Cytokine Production and Tight Junction Protein Expression

| Cell Line | Treatment | Target | Method | Concentration/Dosage | Result | Reference |

| HaCaT | TNF-α (20 ng/mL) | TSLP | ELISA | 0.01, 0.1, 1 µM | Dose-dependent decrease in TSLP protein levels.[1] | [1] |

| HaCaT | TNF-α (20 ng/mL) | IL-33 | ELISA | 0.01, 0.1, 1 µM | Dose-dependent decrease in IL-33 protein levels.[1] | [1] |

| HaCaT | TNF-α (20 ng/mL) | Claudin-1 | Western Blot | 0.1, 1 µM | Increased expression of Claudin-1. | [1] |

| HaCaT | TNF-α (20 ng/mL) | Occludin | Western Blot | 0.1, 1 µM | Increased expression of Occludin. | [1] |

| RAW264.7 | LPS | IL-6 | ELISA | 25, 50, 100 mg/L | Dose-dependent decrease in IL-6 release.[2] | [2] |

| RAW264.7 | LPS | IL-1β | ELISA | 25, 50, 100 mg/L | Dose-dependent decrease in IL-1β release.[2] | [2] |

| RAW264.7 | LPS | TNF-α | ELISA | 100 mg/L | Significant decrease in TNF-α release.[2] | [2] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Atopic Dermatitis

| Animal Model | Treatment | Target | Method | Dosage | Result | Reference |

| FITC-induced AD Mice | This compound (i.g.) | TSLP mRNA | qPCR | 12.5, 50 mg/kg | Dose-dependent decrease in TSLP mRNA in ear tissue.[1] | [1] |

| FITC-induced AD Mice | This compound (i.g.) | IL-33 mRNA | qPCR | 12.5, 50 mg/kg | Dose-dependent decrease in IL-33 mRNA in ear tissue.[1] | [1] |

| FITC-induced AD Mice | This compound (i.g.) | TSLP Protein | ELISA | 12.5, 50 mg/kg | Dose-dependent decrease in TSLP protein in ear tissue.[1] | [1] |

| FITC-induced AD Mice | This compound (i.g.) | IL-33 Protein | ELISA | 12.5, 50 mg/kg | Dose-dependent decrease in IL-33 protein in ear tissue.[1] | [1] |

| FITC-induced AD Mice | This compound (i.g.) | IL-4, IL-5, IL-13 | ELISA | 50 mg/kg | Significant decrease in Th2 cytokines in ear tissue.[1] | [1] |

| FITC-induced AD Mice | This compound (i.g.) | Claudin-1 | Western Blot | 50 mg/kg | Increased expression of Claudin-1 in ear tissue. | [1] |

| FITC-induced AD Mice | This compound (i.g.) | Occludin | Western Blot | 50 mg/kg | Increased expression of Occludin in ear tissue. | [1] |

| FITC-induced AD Mice | This compound (i.g.) | Scratching Bouts | Behavioral Assay | 50 mg/kg | Significant reduction in scratching behavior.[2][3] | [2][3] |

Table 3: Effects of this compound on Itch and Neuronal Activation

| Assay | Model System | Treatment | Target | Method | Concentration/Dosage | Result | Reference |

| Scratching Behavior | Mice | Chloroquine (CQ) | Itch Response | Behavioral Assay | 25, 50 mg/kg (i.g.) | Dose-dependent inhibition of CQ-induced scratching.[2][3][4] | [2][3][4] |

| Scratching Behavior | Mice | Compound 48/80 | Itch Response | Behavioral Assay | 50 mg/kg (i.g.) | No significant effect on compound 48/80-induced scratching.[2][3][4] | [2][3][4] |

| Calcium Influx | Mouse DRG Neurons | Chloroquine (100 µM) | [Ca2+]i | Calcium Imaging | 10 µM | Significant inhibition of CQ-induced calcium influx.[3][4] | [3][4] |

| Calcium Influx | Mouse DRG Neurons | Histamine (100 µM) | [Ca2+]i | Calcium Imaging | 10 µM | No significant effect on histamine-induced calcium influx.[2][3][4] | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-allergic properties.

FITC-Induced Atopic Dermatitis (AD) Mouse Model

-

Animals: BALB/c mice are typically used.

-

Sensitization: On days 1 and 2, the abdominal skin of the mice is shaved and sensitized with a topical application of 1.5% fluorescein isothiocyanate (FITC) solution (dissolved in a 1:1 mixture of acetone and dibutyl phthalate).[1]

-

Challenge: On day 6, the right ears are challenged with a topical application of 0.6% FITC solution.[1]

-

Treatment: this compound is administered intragastrically (i.g.) daily at specified doses (e.g., 12.5 and 50 mg/kg) starting two days before the initial sensitization and continuing until a specific time point in the model.[1]

-

Assessment: Ear thickness is measured 24 hours after the challenge. Ear tissue is collected for histopathological analysis (H&E staining), protein extraction (for ELISA and Western blot), and RNA extraction (for qPCR).[1]

Cell Culture and In Vitro Treatments

-

Cell Line: Human epidermal keratinocyte cell line (HaCaT) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

-

Treatment: HaCaT cells are seeded in appropriate culture plates. Cells are pre-treated with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 6 hours, followed by stimulation with 20 ng/mL of tumor necrosis factor-alpha (TNF-α) for 12 hours to induce an inflammatory response.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Preparation: Ear tissue homogenates or cell culture supernatants are collected. The total protein concentration of tissue homogenates is determined using a BCA protein assay kit for normalization.[1]

-

ELISA Procedure: The concentrations of TSLP, IL-33, IL-4, IL-5, and IL-13 are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]

-

Data Analysis: The cytokine concentrations in tissue samples are normalized to the total protein content (pg/mg protein).[1]

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from ear tissue or HaCaT cells using a suitable lysis buffer. Protein concentration is determined by the BCA method.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred onto a polyvinylidene difluoride (PVDF) membrane.[1]

-

Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against Claudin-1, Occludin, phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Scratching Behavior Test

-

Acclimatization: Mice are placed in individual observation chambers and allowed to acclimatize for at least 30 minutes.

-

Pruritogen Injection: A histamine-independent itch is induced by intradermal injection of chloroquine (CQ), while a histamine-dependent itch is induced by compound 48/80.[3][4]

-

Treatment: this compound is administered intragastrically at specified doses (e.g., 25 and 50 mg/kg) prior to the pruritogen injection.[3][4]

-

Observation: The number of scratching bouts is counted for a defined period (e.g., 30 minutes) immediately after the injection.[3][4]

Intracellular Calcium Imaging

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from mice and cultured.

-

Dye Loading: The cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Stimulation and Treatment: The cells are stimulated with pruritogens like chloroquine (100 µM) or histamine (100 µM). In treatment groups, cells are pre-incubated with this compound (e.g., 10 µM) before stimulation.[2][4]

-

Imaging and Analysis: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using a fluorescence microscope equipped with a ratiometric imaging system. The ratio of fluorescence intensities at two different excitation wavelengths is used to determine the relative changes in [Ca2+]i.[2][4]

Signaling Pathways and Visualizations

The anti-allergic effects of this compound are mediated through its influence on key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and this compound's points of intervention.

This compound's Effect on Epithelial Barrier and Pro-Allergic Cytokine Production

References

- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Cimifugin: A Bioactive Chromone from Saposhnikovia divaricata with Therapeutic Potential